N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide
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Overview
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide is a chemical compound with significant potential in various fields of research and industry. It is known for its unique structure, which includes an indole moiety, making it a valuable tool for studying various biological processes and drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is rapid, typically completed within 30 minutes, and is operationally straightforward with high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can further reduce reaction times, making the process more efficient. The availability of commercially accessible starting materials also facilitates the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and microbial infections.
Industry: Utilized in the development of new materials and polymers with specific properties
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety plays a crucial role in binding to these targets, leading to various biological effects. The compound may modulate signaling pathways and inhibit or activate specific enzymes, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide
- N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylacetamide
- N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxyacetamide
Uniqueness
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-methylbenzamide stands out due to its specific substitution pattern on the indole ring and the benzamide moiety. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-6-4-5-7-17(13)19(22)20-12-15-8-9-18-16(11-15)10-14(2)21(18)3/h4-11H,12H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLWVTPYSHANJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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